3-(anilinosulfonyl)-N-propylbenzamide
Description
3-(Anilinosulfonyl)-N-propylbenzamide is a sulfonamide derivative featuring a benzamide core substituted at the 3-position with an anilinosulfonyl group (-SO₂-NH-C₆H₅) and an N-propylamide side chain.
Properties
IUPAC Name |
3-(phenylsulfamoyl)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-11-17-16(19)13-7-6-10-15(12-13)22(20,21)18-14-8-4-3-5-9-14/h3-10,12,18H,2,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWNQBCPVDDYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Differences
- Substitution Position: 3-(Anilinosulfonyl)-N-propylbenzamide: Sulfonamide group at the 3-position of the benzamide ring. Compound 4 (2-(N-allylsulfamoyl)-N-propylbenzamide): Sulfonamide group at the 2-position with an allyl substituent . N-[3-(3,5-Dimethylpiperidinyl)propyl]-4-(methylsulfonylamino)benzamide (): Sulfonamide at the 4-position with a methylsulfonylamino group.
Crystallographic Data
- Compound 4 : X-ray diffraction reveals a planar benzamide core with intermolecular N–H···O and C–H···π interactions stabilizing the crystal lattice . Key bond lengths include S1–O1 (1.4327 Å) and N1–C7 (1.4816 Å) .
- Analogous Benzamides: Substitution at the 3-position (e.g., 3-aminomethyl derivatives) often disrupts planarity, reducing crystal packing efficiency compared to 2-substituted analogs .
Electronic and Thermodynamic Properties
HOMO-LUMO Energy Gaps
- Compound 4 : HOMO-LUMO gap = 5.38 eV (B3LYP/6-311G(d,p)), indicating moderate reactivity .
- 3-(Aminomethyl)-N-propylbenzamide (): Gap ≈ 6.1 eV (estimated), suggesting lower electrophilicity due to electron-donating aminomethyl groups.
Dipole Moments and Solubility
Intermolecular Interactions and Hirshfeld Surface Analysis
Compound 4:
- Hirshfeld Surface Contributions :
- Hydrogen Bonding : N–H···O (2.08 Å) and C–H···O (2.42 Å) stabilize layered crystal packing .
3-Substituted Analogs:
- Reduced H···H contributions (e.g., ~50% for 3-aminomethyl derivatives) due to steric hindrance from bulkier substituents .
Enzyme Inhibition Potential
- Compound 4 : Predicted to inhibit carbonic anhydrase via sulfonamide-Zn²⁺ coordination, similar to acetazolamide .
Antimicrobial Activity
Data Tables
Table 1: Structural and Electronic Parameters of Selected Benzamide Derivatives
*Estimated based on analogous sulfonamides.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
